4-Thiouridine-5'-monophosphate

Enzyme kinetics Pyrimidine biosynthesis ODCase inhibition

4-Thiouridine-5'-monophosphate (4-Thio-UMP, CAS 4145-46-4) is a sulfur-modified pyrimidine nucleotide belonging to the class of thiolated uridine monophosphates. It is distinguished from the canonical nucleotide uridine-5'-monophosphate (UMP) by the substitution of the oxygen atom at the 4-position with a sulfur atom.

Molecular Formula C9H13N2O8PS
Molecular Weight 340.25 g/mol
CAS No. 4145-46-4
Cat. No. B12687013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiouridine-5'-monophosphate
CAS4145-46-4
Molecular FormulaC9H13N2O8PS
Molecular Weight340.25 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)O)O)O
InChIInChI=1S/C9H13N2O8PS/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1
InChIKeyCKTAUHRBDDXUDJ-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Thiouridine-5'-monophosphate (CAS 4145-46-4): A Thiolated Nucleotide with Differentiated Substrate and Binding Profiles


4-Thiouridine-5'-monophosphate (4-Thio-UMP, CAS 4145-46-4) is a sulfur-modified pyrimidine nucleotide belonging to the class of thiolated uridine monophosphates. It is distinguished from the canonical nucleotide uridine-5'-monophosphate (UMP) by the substitution of the oxygen atom at the 4-position with a sulfur atom . This compound functions as a key intermediate in RNA metabolic labeling workflows and tRNA modification pathways. Its unique spectroscopic signature (λmax 331 nm, ε 16.3 L mmol⁻¹ cm⁻¹) and distinct enzyme recognition profiles set it apart from other thio- and halogenated nucleotide analogs [1].

Critical Selection Factors for 4-Thiouridine-5'-monophosphate: Why Narrow In-Class Analogs Are Not Interchangeable


Within the pyrimidine salvage pathway and RNA modification landscape, subtle structural changes produce profound functional differences. The sulfur position on the pyrimidine ring dictates enzyme specificity: 4-Thio-UMP exhibits strong binding to orotidine-5'-monophosphate decarboxylase (ODCase), whereas its 2-thio positional isomer does not [1]. Likewise, the phosphorylation state is critical; the monophosphate form is the biochemically preferred substrate for the bacterial desulfidase TudS over the triphosphate, nucleoside, or free base forms [2]. These nuanced properties mean that substituting 4-Thiouridine-5'-monophosphate with a different thionucleotide or the canonical UMP would fundamentally alter reaction kinetics and experimental outcomes.

Quantitative Differentiation Data for 4-Thiouridine-5'-monophosphate Against Key Analogs


Superior ODCase Binding Affinity of 4-Thio-UMP vs. UMP and 2-Thio-UMP

In a study of orotidine-5'-monophosphate decarboxylase (ODCase) binding, 4-Thiouridine-5'-monophosphate (4-Thio-UMP) demonstrated a dissociation constant (Kd) of 1.5 x 10⁻⁶ M⁻¹, which is a markedly stronger affinity compared to its unsulfurized parent compound UMP (Kd = 2.0 x 10⁻⁴ M⁻¹) and the positional isomer 2-Thio-UMP (Kd = 2.3 x 10⁻⁵ M⁻¹) [1]. This trend of superior binding was corroborated by independent enzyme inhibition data where 4-Thio-UMP acted as a stronger inhibitor than UMP, while the 2-thio-substituted analog showed a Ki value virtually identical to that of UMP [2].

Enzyme kinetics Pyrimidine biosynthesis ODCase inhibition

Preferred Substrate Specificity for TudS Desulfidase Over Other Thiolated Forms

The bacterial desulfidase TudS demonstrated a clear substrate preference for 4-Thiouridine-5'-monophosphate. Kinetic analysis confirmed that this monophosphate is the preferred substrate over sulfurated tRNA, thiouracil, the nucleoside thiouridine, and even the triphosphate form (4-Thiouridine-5'-triphosphate) [1]. This specificity was determined by monitoring the switch of the catalytic [4Fe-4S] cluster's spin state from S = 3/2 to S = 1/2 upon substrate binding.

tRNA modification Iron-sulfur cluster enzymes Desulfidation kinetics

Distinct Spectroscopic Properties Enabling Direct Quantification vs. 2-Thio-UMP

The absorbance maximum and molar extinction coefficient of 4-Thiouridine-5'-monophosphate are precisely defined as λmax 331 nm and ε 16.3 L mmol⁻¹ cm⁻¹ (Tris-HCl, pH 7.5) [1]. This bathochromic shift, common to 4-thio-substituted pyrimidines, is critical for spectroscopic quantification and distinguishes it from 2-thiouridine analogs, which have a λmax typically around 275 nm, allowing for selective monitoring of 4-thio species in mixtures via HPLC or UV-VIS spectrophotometry.

Spectrophotometry Nucleotide quantification HPLC analysis

Cell-Type-Specific RNA Labeling via TgUPRT-Mediated Salvage: A Pathway Unique to the Monophosphate Intermediate

In TU-tagging (thiouracil tagging) protocols, cell-type-specific expression of the Toxoplasma gondii uracil phosphoribosyltransferase (TgUPRT) enables the conversion of the pro-drug 4-thiouracil into 4-Thiouridine-5'-monophosphate, which is subsequently phosphorylated and incorporated into nascent RNA exclusively in cells expressing the transgene [1]. The monophosphate form is the direct product of TgUPRT and cannot be bypassed by feeding cells with 4-thiouridine (the nucleoside) as that relies on endogenous uridine kinase activity, which lacks the cell-type specificity of the UPRT system [2].

Metabolic labeling Cell-type-specific RNA enrichment Pyrimidine salvage pathway

High-Differentiation Application Scenarios for 4-Thiouridine-5'-monophosphate (CAS 4145-46-4)


Investigating the Mechanism of Pyrimidine Decarboxylases via High-Affinity Product Analogs

Leveraging the ~133-fold tighter binding of 4-Thio-UMP to ODCase compared to the natural product UMP [1], structural biology and enzymology laboratories can use this compound as a potent active-site probe. Crystallization trials with 4-Thio-UMP yield stable enzyme-ligand complexes that reveal mechanistic details of the decarboxylation reaction not observable with the weakly binding natural ligand. The distinctly positioned sulfur atom provides anomalous scattering for phasing X-ray crystallography data.

In Vitro Reconstitution of tRNA Desulfidation and Sulfur Recycling Pathways

The TudS bacterial desulfidase exhibits a definite preference for 4-Thiouridine-5'-monophosphate over other thiolated substrates [1]. Researchers studying iron-sulfur cluster enzymology and sulfur homeostasis must source the specific monophosphate to achieve enzyme turnover rates that mimic in vivo activity, as using the triphosphate or free base forms leads to negligible activity.

Cell-Type-Specific Nascent RNA Capture Using TU-Tagging Technology

In the TU-tagging experimental pipeline, 4-Thiouridine-5'-monophosphate is the obligate intracellular intermediate generated from 4-thiouracil by the transgenic TgUPRT salvage enzyme [1]. This pathway enables the specific biotinylation and purification of newly synthesized RNA from targeted cell populations within complex tissues, a capability unmatched by global nucleoside feeding strategies. Understanding the properties of this intermediate is crucial for optimizing reaction conditions.

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